molecular formula C32H41NO2S B12467805 N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide

N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide

Cat. No.: B12467805
M. Wt: 503.7 g/mol
InChI Key: LEFNMVWSTBIJRR-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide is a complex organic compound with a molecular formula of C30H35NO2S This compound is characterized by the presence of a benzylsulfanyl group, a phenylethyl group, and a decyloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the benzylsulfanyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and thiophenol. The phenylethyl group can be added via a Friedel-Crafts alkylation reaction. Finally, the decyloxybenzamide moiety is formed through an amide coupling reaction between 4-(decyloxy)benzoic acid and the intermediate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylethyl derivatives .

Scientific Research Applications

N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The amide group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-2-benzylsulfanylbenzamide
  • N-(2-phenylethyl)-4-(decyloxy)benzamide
  • N-(2-phenylethyl)-2-(phenylmethyl)thio-benzamide

Uniqueness

N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide is unique due to the combination of its benzylsulfanyl, phenylethyl, and decyloxybenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the presence of the decyloxy group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes .

Properties

Molecular Formula

C32H41NO2S

Molecular Weight

503.7 g/mol

IUPAC Name

N-(2-benzylsulfanyl-2-phenylethyl)-4-decoxybenzamide

InChI

InChI=1S/C32H41NO2S/c1-2-3-4-5-6-7-8-15-24-35-30-22-20-29(21-23-30)32(34)33-25-31(28-18-13-10-14-19-28)36-26-27-16-11-9-12-17-27/h9-14,16-23,31H,2-8,15,24-26H2,1H3,(H,33,34)

InChI Key

LEFNMVWSTBIJRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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